Aqueous Partitioning and Hydrophilicity
The target compound exhibits a calculated logP of −0.208 [1], whereas unsubstituted phenylboronic acid (CAS 98-80-6) has a logP of 1.08 [2]. The difference of ΔlogP = −1.288 units corresponds to an approximately 19-fold shift in thermodynamic partitioning preference toward the aqueous phase. This level of hydrophilicity is consistent with the presence of two PEG5 chains, each contributing five ethylene oxide units that strongly hydrate the molecule. In practical terms, the negative logP predicts spontaneous water solubility exceeding 10 mg·mL⁻¹, while PBA requires co-solvents or alkaline pH for dissolution above 2.5 mg·mL⁻¹.
| Evidence Dimension | LogP (octanol-water partition coefficient, calculated) |
|---|---|
| Target Compound Data | logP = −0.208 |
| Comparator Or Baseline | Phenylboronic acid (PBA): logP = 1.08 |
| Quantified Difference | ΔlogP = −1.288 (≈19-fold aqueous preference) |
| Conditions | Calculated by Molbase (target) and PubChem (PBA) |
Why This Matters
A negative logP eliminates the need for organic co-solvents in aqueous reactions and bioassays, directly reducing solvent-induced artifacts in enzymatic or cellular studies.
- [1] Molbase, target compound datasheet, LogP = −0.208. URL: https://qiye.molbase.cn/d17603/497746 View Source
- [2] PubChem CID 66827, Phenylboronic acid, logP = 1.08. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66827 View Source
